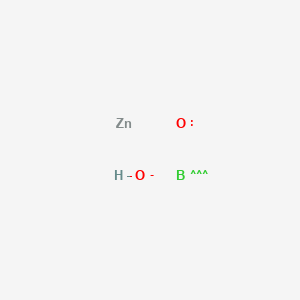
Sodium 2-chloro-6-fluorobenzoate
Descripción general
Descripción
Sodium 2-chloro-6-fluorobenzoate is a chemical compound with the molecular formula C7H3ClFNaO2 . It has a molecular weight of 196.539 . The compound is also known by its IUPAC name, sodium 2-chloro-6-fluorobenzoate .
Molecular Structure Analysis
The molecular structure of Sodium 2-chloro-6-fluorobenzoate consists of a benzene ring substituted with a chlorine atom at the 2nd position and a fluorine atom at the 6th position. The carboxylate group (-COO-) is attached to the benzene ring, and the sodium ion (Na+) is associated with the carboxylate group .Physical And Chemical Properties Analysis
Sodium 2-chloro-6-fluorobenzoate is a solid at room temperature . The exact values for its melting point, boiling point, and density are not available .Aplicaciones Científicas De Investigación
Crystal Structure and Chemical Interactions
- Sodium 2-chloro-6-fluorobenzoate is involved in second-sphere interactions in crystal structures. For example, it forms layers and adopts near-planar geometries in certain crystalline structures (Sharma et al., 2005).
Photochemical Studies
- This compound has been subject to photochemical studies, revealing interesting behavior under certain conditions. It exists in different conformers with unique energy levels, which have been confirmed experimentally (Kuş, 2017).
Chemical Synthesis and Reaction Mechanisms
- Sodium 2-chloro-6-fluorobenzoate is key in the regioselective deprotonation and ortho-lithiation of chloro and bromo substituted fluoroarenes, leading to the formation of various benzoic acids (Mongin & Schlosser, 1996).
Analysis in Industrial Contexts
- In industrial contexts, this compound has been analyzed for its importance as an intermediate in herbicide development. Techniques such as HPLC are used for its assay and quality control (Yan-pin, 2013).
Herbicidal Activity
- Derivatives of sodium 2-chloro-6-fluorobenzoate, like 3-Chloro-4-fluorobenzoylthiourea, have been synthesized and show notable herbicidal activity (Liu Chang-chun, 2006).
Vibrational Spectra and Quantum Studies
- The compound has been analyzed using FTIR and FT-Raman spectroscopy. Studies focus on its vibrational frequencies, thermodynamic properties, and charge distributions, contributing to a better understanding of its molecular properties (Senthil kumar, Arivazhagan, & Thangaraju, 2015).
Synthesis of Medicinal Compounds
- It is used in the synthesis of medicinal compounds, where its derivatives are useful in the production of radiopaque compounds and benzodiazepines (Mittelstaedt & Jenkins, 1950; Nakatsuka et al., 1977).
Charge Density Analysis
- Charge density distribution in derivatives of sodium 2-chloro-6-fluorobenzoate has been studied using X-ray diffraction, highlighting the importance of intermolecular interactions in molecular crystals (Hathwar & Row, 2011).
Interactions with Enzymes
- The interactions of derivatives of this compound with enzymes like D-amino acid oxidase have been studied, providing insights into inhibitor binding and enzyme function (Miura, 1989).
Safety and Hazards
Propiedades
IUPAC Name |
sodium;2-chloro-6-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOVDLVECZLRQV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1382106-10-6 | |
| Record name | Sodium 2-chloro-6-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl (2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B3100938.png)
![2-Isopropyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3100957.png)


![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B3100974.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B3100989.png)


![3-Chloro-2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3101014.png)
